4-[(4-hydroxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid involves the reaction of p-carboxybenzenesulfonamide with 3,5-dinitro-N-hydroxy-N-methylbenzamide in the presence of cobalt acetate as a catalyst. The reaction is carried out at 100°C for 10 hours under an oxygen atmosphere . Another method involves the oxidation of p-toluenesulfonamide using potassium permanganate in an aqueous solution of sodium hydroxide at 70-90°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution of sodium hydroxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the synthesis of various chemical intermediates and derivatives.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-carboxybenzenesulfonamide: Similar structure but lacks the hydroxyphenyl group.
Benzoic acid 4-sulfamide: Another sulfonamide derivative of benzoic acid.
Uniqueness
4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfonamide group.
Properties
Molecular Formula |
C13H11NO5S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-11-5-3-10(4-6-11)14-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,14-15H,(H,16,17) |
InChI Key |
IOGFGUKBUPUDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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